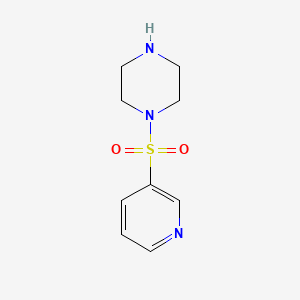

1-(Pyridine-3-sulfonyl)piperazine

Vue d'ensemble

Description

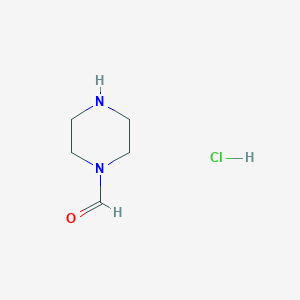

1-(Pyridine-3-sulfonyl)piperazine is a chemical compound with the molecular formula C9H13N3O2S and a molecular weight of 227.29 . It is a powder at room temperature . This compound has been used in the synthesis of diarylpyrimidine derivatives bearing piperazine sulfonyl, which are potent HIV-1 nonnucleoside reverse transcriptase inhibitors .

Synthesis Analysis

The synthesis of piperazine derivatives, including this compound, has been achieved through various methods. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound can be represented by the Inchi Code: 1S/C9H13N3O2S/c13-15(14,9-2-1-3-11-8-9)12-6-4-10-5-7-12/h1-3,8,10H,4-7H2 .Chemical Reactions Analysis

This compound has been used in the synthesis of diarylpyrimidine derivatives bearing piperazine sulfonyl. These derivatives were designed to improve the potency against wild-type and NNRTI-resistant strains by enhancing backbone-binding interactions .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 227.29 .Applications De Recherche Scientifique

Antifungal Activity : 1-(Pyridine-3-sulfonyl)piperazine derivatives have been explored for their antifungal properties. A novel combination of 1,2,3-triazoles, piperidines, and thieno pyridine rings, including variations with methane sulfonyl and p-methylbenzene sulfonyl attached to the piperazine nitrogen, demonstrated moderate to good antifungal activity against specific fungal strains like Aspergillus flavus, Aspergillus niger, and Cryptococcus neoformans (Darandale et al., 2013).

Antibacterial Agents : Compounds featuring this compound have been investigated for their antibacterial properties. Notably, 8-alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids and their derivatives have demonstrated promising activity against gram-negative bacteria, including Pseudomonas aeruginosa (Matsumoto & Minami, 1975).

Crystal Engineering : The molecule has found application in crystal engineering, particularly in the synthesis of co-crystals and salts of sulfadiazine and pyridines. These studies provide insights into the hydrogen-bond motifs and interactions in these crystalline structures, contributing to the understanding of molecular interactions and drug design (Elacqua et al., 2013).

Anodized Aluminum Coloring : In the field of materials science, derivatives of this compound, such as 3-pyridine sulfonic acid, have been used as additives in the electrolytic coloring of anodized aluminum. These additives influence the throwing power and resistance to atmospheric oxidation during the coloring process (Moshohoritou et al., 1994).

Biologically Active Compounds Design : The molecule is integral in designing biologically active compounds. Its applications in drug design, where it serves as scaffolding, terminal elements, or water-solubilizing components, showcase its versatility in medicinal chemistry (Meanwell & Loiseleur, 2022).

Binding Pocket Exploration : Studies have investigated the binding pocket interactions of compounds containing this compound. For example, a bis-pyridinyl piperazine sulfonamide compound exhibited potent disruption of the glucokinase-glucokinase regulatory protein interaction, showcasing a novel binding pocket within the protein (Hong et al., 2014).

Antipsychotic Agents : In pharmacology, 3-substituted 2-pyridinyl-1-piperazine derivatives have been evaluated for their potential as atypical antipsychotic agents. These compounds' affinities for dopamine receptors and their influence on specific behaviors indicate their potential in treating psychosis (New et al., 1988).

Docking Studies in Medicinal Chemistry : Docking studies involving 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, a derivative of this compound, contribute significantly to understanding molecular interactions in drug design (Balaraju et al., 2019).

Antimicrobial Activity : Various derivatives of this compound have been synthesized and shown considerable antimicrobial activity against certain bacterial strains (Patel & Agravat, 2009).

Anticancer Activity : Compounds like 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides, which include this compound derivatives, have shown potential anticancer activity, particularly against leukemia, colon cancer, and melanoma (Szafrański & Sławiński, 2015).

Mécanisme D'action

Target of Action

This compound belongs to the class of piperazines, which are known to interact with a wide range of targets in the body .

Mode of Action

It is known that piperazines can interact with their targets through various mechanisms, such as binding to receptors or enzymes, which can lead to changes in cellular functions .

Biochemical Pathways

Piperazines have been shown to influence a variety of biochemical pathways, depending on their specific targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(Pyridine-3-sulfonyl)piperazine . These factors can include pH, temperature, presence of other molecules, and the specific biological environment within the body.

Safety and Hazards

Orientations Futures

Diarylpyrimidine derivatives bearing piperazine sulfonyl, such as 1-(Pyridine-3-sulfonyl)piperazine, have shown promise as potent HIV-1 nonnucleoside reverse transcriptase inhibitors. Future research may focus on improving these compounds’ potency against wild-type and NNRTI-resistant strains . Additionally, new sulfonyl piperazine analogs have been designed that additionally occupy the untapped polar binding pocket near the manganese cluster of the LpxH active site .

Propriétés

IUPAC Name |

1-pyridin-3-ylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2S/c13-15(14,9-2-1-3-11-8-9)12-6-4-10-5-7-12/h1-3,8,10H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCSWJUPKXRQBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301300989 | |

| Record name | 1-(3-Pyridinylsulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301300989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26103-50-4 | |

| Record name | 1-(3-Pyridinylsulfonyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26103-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Pyridinylsulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301300989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3255835.png)